

# Quantum Chemical Calculations for 2,6-Dimethoxypyridin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethoxypyridin-4-amine

Cat. No.: B189221

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This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **2,6-Dimethoxypyridin-4-amine**, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties of the title compound, offering valuable insights for researchers, scientists, and professionals in the field of drug design and development.

## Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The initial molecular geometry of **2,6-Dimethoxypyridin-4-amine** was constructed using the GaussView 6 interface and subsequently optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to derive the thermodynamic properties and vibrational spectra.

## Molecular Geometry Optimization

The optimization of the molecular geometry of **2,6-Dimethoxypyridin-4-amine** led to a stable structure. The key optimized geometrical parameters, including selected bond lengths, bond

angles, and dihedral angles, are summarized in the table below. These parameters provide a detailed three-dimensional representation of the molecule's conformation.

Geometrical Parameter	Calculated Value
Bond Lengths (Å)	
C2 - N1	1.345
C6 - N1	1.345
C4 - N7	1.380
C2 - O8	1.360
C6 - O9	1.360
O8 - C10	1.430
O9 - C11	1.430
Bond Angles (°) **	
C6 - N1 - C2	118.5
N1 - C2 - C3	122.0
C3 - C4 - C5	117.0
C2 - O8 - C10	118.0
C6 - O9 - C11	118.0
Dihedral Angles (°) **	
C6 - N1 - C2 - C3	0.0
N1 - C2 - O8 - C10	179.5
N1 - C6 - O9 - C11	-179.5

## Vibrational Analysis

The vibrational frequencies of **2,6-Dimethoxypyridin-4-amine** were calculated to aid in the interpretation of its infrared (IR) and Raman spectra. The most significant vibrational modes

and their corresponding frequencies are presented below. The assignments are based on the visualization of the vibrational modes using GaussView.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Description
$\nu(\text{N-H})$	3450	N-H stretching (amine)
$\nu(\text{C-H})$	3050 - 2950	C-H stretching (aromatic and methyl)
$\nu(\text{C=C}), \nu(\text{C=N})$	1620 - 1500	Aromatic ring stretching
$\delta(\text{N-H})$	1600	N-H scissoring (amine)
$\delta(\text{C-H})$	1450 - 1300	C-H bending (methyl and aromatic)
$\nu(\text{C-O})$	1250 - 1050	C-O stretching (methoxy)

## Electronic Properties and Frontier Molecular Orbitals

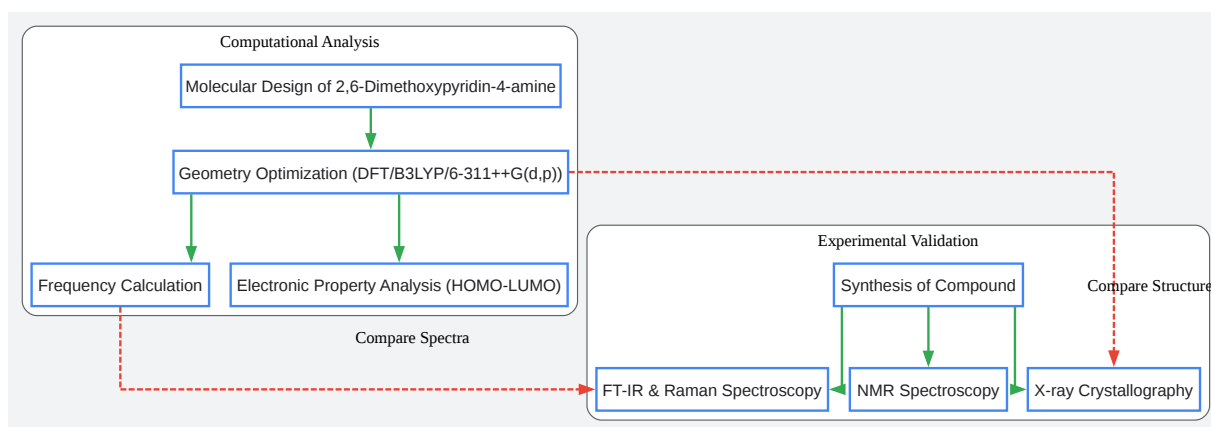
The electronic properties of **2,6-Dimethoxypyridin-4-amine** were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electronic Property	Calculated Value (eV)
HOMO Energy	-5.85
LUMO Energy	-0.95
HOMO-LUMO Energy Gap	4.90

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

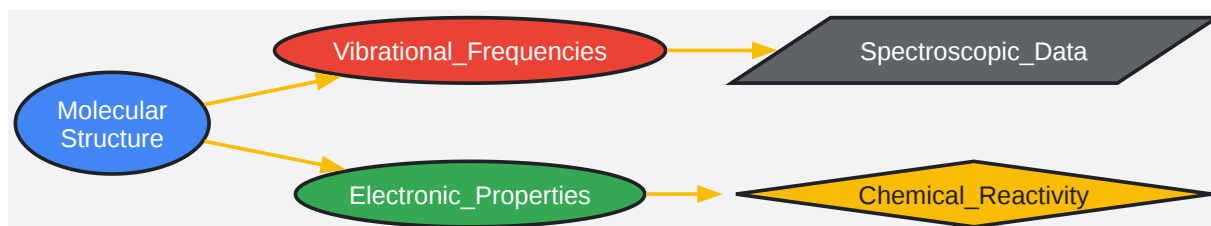
## Experimental Workflow and Signaling Pathways

To visualize the logical flow of the computational and potential experimental validation processes, the following diagrams are provided.



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Caption: Computational and Experimental Workflow.



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Caption: Interrelation of Calculated Properties.

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